N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as ethynyl, oxo, and fluoro groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of new functional groups, further diversifying the compound’s chemical properties.
Scientific Research Applications
N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride has numerous applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving its functional groups.
Industry: The compound may be used in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Another compound with distinct functional groups, used in organic synthesis and materials science.
Uniqueness
N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride stands out due to its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. This complexity allows for more targeted and specific interactions in biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H35ClFN5O4S |
---|---|
Molecular Weight |
604.1 g/mol |
IUPAC Name |
N-[(2S)-1-[(3aS,6R,6aR)-6-ethynyl-3-oxo-3a,5,6,6a-tetrahydrofuro[3,2-b]pyrrol-4-yl]-4-methyl-1-oxopentan-2-yl]-4-[5-fluoro-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C29H34FN5O4S.ClH/c1-5-18-15-35(24-22(36)16-39-25(18)24)28(38)21(14-17(2)3)31-27(37)20-8-6-19(7-9-20)23-26(30)40-29(32-23)34-12-10-33(4)11-13-34;/h1,6-9,17-18,21,24-25H,10-16H2,2-4H3,(H,31,37);1H/t18-,21+,24-,25-;/m1./s1 |
InChI Key |
QVSKJPGAPXVADA-NIQYFIFASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1C[C@H]([C@@H]2[C@H]1C(=O)CO2)C#C)NC(=O)C3=CC=C(C=C3)C4=C(SC(=N4)N5CCN(CC5)C)F.Cl |
Canonical SMILES |
CC(C)CC(C(=O)N1CC(C2C1C(=O)CO2)C#C)NC(=O)C3=CC=C(C=C3)C4=C(SC(=N4)N5CCN(CC5)C)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.